Gama-cyhalothrin
Description
Scientific Context and Significance within Pyrethroid Chemistry
Pyrethroid insecticides are known for their effectiveness against a broad spectrum of insect pests and their relatively low mammalian toxicity compared to some other insecticide classes univali.br. They primarily act as neurotoxicants by modulating voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death ontosight.airegulations.gov.
The significance of gamma-cyhalothrin (B44037) within pyrethroid chemistry lies in its composition as a single, highly active stereoisomer. Many synthetic pyrethroids exist as mixtures of several stereoisomers, which can have varying degrees of biological activity acs.org. By isolating and utilizing the most potent isomer, gamma-cyhalothrin offers the potential for equivalent insect control at lower application rates compared to isomeric mixtures epa.gov. This can have implications for environmental impact and resistance management strategies.
Research findings highlight the insecticidal potency of gamma-cyhalothrin. Studies comparing gamma-cyhalothrin with lambda-cyhalothrin (B1674341) have shown that gamma-cyhalothrin can provide equivalent insect control at approximately half the application rate of lambda-cyhalothrin epa.govnih.gov. This increased efficiency is directly related to its specific stereochemical composition.
Stereochemical Definition and Isomeric Relationship to Lambda-Cyhalothrin
The cyhalothrin (B162358) molecule possesses three chiral centers, which theoretically allows for eight different stereoisomers regulations.gov. Gamma-cyhalothrin is a single, resolved isomer of cyhalothrin epa.gov. Specifically, gamma-cyhalothrin is primarily constituted by the (S)-α-cyano-(3-phenoxyphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate isomer herts.ac.ukevitachem.comthegoodscentscompany.comlgcstandards.comscielo.brscielo.brmst.dklookchem.com. This isomer is considered the most insecticidally active among the cyhalothrin isomers herts.ac.ukmst.dkeurl-pesticides.eu.
The difference in insecticidal activity between gamma-cyhalothrin and lambda-cyhalothrin is attributed to their stereoisomeric composition. Gamma-cyhalothrin, containing essentially only the most active isomer, exhibits approximately twice the insecticidal activity of lambda-cyhalothrin on a weight-for-weight basis mst.dkwikipedia.org.
Table 1: Stereochemical Relationship between Cyhalothrin, Lambda-Cyhalothrin, and Gamma-Cyhalothrin
| Compound | Composition | Key Active Isomer(s) Present |
| Cyhalothrin | Mixture of 4 stereoisomers (approximately 1:1:1:1 ratio) | Includes the isomers found in lambda-cyhalothrin and gamma-cyhalothrin |
| Lambda-Cyhalothrin | Equimolar mixture of 2 stereoisomers (specifically the (1R,3R,S) and (1S,3S,R) isomers) researchgate.netregulations.goveurl-pesticides.eu | (S)-α-cyano-3-phenoxybenzyl-(Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano-3-phenoxybenzyl-(Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate researchgate.netregulations.gov |
| Gamma-Cyhalothrin | Primarily a single stereoisomer (the most insecticidally active) epa.govherts.ac.ukmst.dkeurl-pesticides.eu | (S)-α-cyano-(3-phenoxyphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate herts.ac.ukevitachem.comthegoodscentscompany.comlgcstandards.comscielo.brscielo.brmst.dklookchem.com |
Research has also explored the environmental fate of these isomers. Studies have indicated that the degradation patterns of gamma-cyhalothrin and lambda-cyhalothrin in simulated environments, such as rice paddy water, can be similar, with concentrations decreasing rapidly nih.gov. Biodegradation studies have shown that certain fungi can metabolize gamma-cyhalothrin scielo.brscielo.br.
Table 2: Selected Research Findings on Gamma-Cyhalothrin and Lambda-Cyhalothrin Comparison
| Study Focus | Key Finding | Source |
| Insecticidal Activity Comparison | Gamma-cyhalothrin (0.5 x rate) provides equivalent insect control as lambda-cyhalothrin (1 x rate). | epa.govnih.gov |
| Relative Toxicity (Zebra Fish) | Similar acute toxicity observed between gamma-cyhalothrin and lambda-cyhalothrin. | nih.gov |
| Relative Toxicity (Shrimp) | Toxicity to shrimp appears stereochemistry-dependent, with differences observed between the two compounds. | nih.gov |
| Degradation in Simulated Paddy Water | Concentrations of both gamma-cyhalothrin and lambda-cyhalothrin decrease rapidly. | nih.gov |
| Biodegradation by Fungi | Certain fungal species, such as Aspergillus ustus, can biodegrade gamma-cyhalothrin. | scielo.brscielo.br |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17?,18-,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-WVMOBASUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Approaches and Stereochemical Control
Enantioselective Synthesis Methodologies for Gamma-Cyhalothrin (B44037)
Early industrial methods for producing gamma-cyhalothrin typically involved a multi-step process. This process often included the chlorination of a cyclopropanecarboxylic acid precursor, specifically 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid, followed by esterification with a chiral cyanohydrin google.comgoogle.com. The stereochemical integrity of both intermediates is crucial .
A significant advancement in the synthesis of gamma-cyhalothrin has been the development of one-pot methodologies. These processes combine the esterification and epimerization steps in a single reactor, avoiding the need for isolating intermediates and potentially improving yields google.comgoogle.com. One such method involves reacting the acid chloride of the cyclopropanecarboxylic acid precursor with 3-phenoxy benzaldehyde (B42025) in the presence of a cyanide source google.comgoogle.com. The resulting diastereoisomeric mixture undergoes epimerization under controlled conditions, allowing the least soluble gamma-cyhalothrin isomer to crystallize from the solution google.comgoogle.com.
Key parameters in these synthetic approaches include precise stoichiometry, solvent selection, temperature control, and pH adjustment . For instance, in the one-pot process, cyanide activation is typically performed at low temperatures (e.g., 6°C), followed by esterification and then epimerization with temperature reduction (e.g., 8°C) to optimize crystal growth . Solvent choice, such as using hexane (B92381), can promote crystallization due to low solubility of the gamma-isomer .
Research findings indicate that one-pot synthesis methods can achieve high diastereomeric excess (d.e.), ranging from 86% to 94%, with isolated yields around 32-33% . This contrasts with earlier multi-step processes which often suffered from lower yields (25-35%) .
Structure-Activity Relationship Studies for Enantiomers
The insecticidal activity of cyhalothrin (B162358) is highly dependent on its stereochemistry wikipedia.orggoogle.comgoogle.com. Gamma-cyhalothrin, the (S)-alpha-cyano-(1R,3R)-isomer, is recognized as the most insecticidally active isomer among the 16 possible stereoisomers of cyhalothrin evitachem.comfmc.comeurl-pesticides.euherts.ac.uk.
Studies have consistently shown that gamma-cyhalothrin exhibits greater insecticidal potency compared to lambda-cyhalothrin (B1674341), which is a 1:1 mixture of the (S)-alpha-(1R,3R) and (R)-alpha-(1S,3S) isomers evitachem.comfmc.comwikipedia.orgsemanticscholar.orgeurl-pesticides.eu. This difference in activity is directly attributed to the specific stereochemical configuration of gamma-cyhalothrin fmc.comwikipedia.org. The (1R,3R,alphaS)-isomer has been reported to exhibit significantly higher activity ( >1,000-fold) than its diastereomers .
The mechanism of action of gamma-cyhalothrin involves the disruption of voltage-gated sodium channels in insect nervous systems, leading to continuous nerve impulses, paralysis, and death . This interaction with sodium channels is highly stereoselective, with the gamma-isomer binding more effectively to the target site .
The enhanced activity of the single gamma-cyhalothrin isomer allows for similar levels of insecticidal efficacy at significantly reduced application rates compared to either cyhalothrin (a mixture of four isomers) or lambda-cyhalothrin fmc.comfederalregister.gov. This highlights the importance of enantioselective synthesis and the use of the pure active isomer in optimizing pest control while potentially reducing the total amount of pesticide applied michberk.comresearchgate.net.
Interactive Table 2: Comparative Insecticidal Activity
| Compound | Isomeric Composition | Relative Insecticidal Activity (vs. Lambda-cyhalothrin) | Reference |
| Gamma-cyhalothrin | Primarily (S)-alpha-(1R,3R) isomer (SR-isomer) | ~2x | fmc.comwikipedia.orgsemanticscholar.org |
| Lambda-cyhalothrin | 1:1 mixture of (S)-alpha-(1R,3R) and (R)-alpha-(1S,3S) isomers (SR and RS pair) | 1x | fmc.comwikipedia.orgsemanticscholar.orgeurl-pesticides.eu |
| Cyhalothrin | Mixture of 4 stereoisomers | Lower than Gamma-cyhalothrin | fmc.comfederalregister.gov |
Molecular and Biochemical Mechanisms of Insecticidal Action
Voltage-Gated Sodium Channel Modulation and Neurotransmission Disruption
The primary molecular target of gamma-cyhalothrin (B44037) is the voltage-gated sodium channel located in the axonal membranes of insect neurons. wikipedia.orgresearchgate.netnih.govresearchgate.net These channels are responsible for the rapid influx of sodium ions into the neuron, a process essential for initiating and transmitting nerve impulses. wikipedia.orgnih.gov
Gamma-cyhalothrin modulates the gating kinetics of these sodium channels. researchgate.netscience.gov Specifically, it binds to the open state of the channel and significantly slows down its inactivation. nih.gov This prolonged opening of the sodium channels leads to an extended influx of sodium ions. wikipedia.org The persistent influx of sodium ions results in a depolarization of the neuronal membrane. wikipedia.orgnih.gov
This sustained depolarization disrupts the normal cycle of nerve impulse generation and transmission. Instead of discrete action potentials, the affected neurons exhibit repetitive firing or a complete block of nerve conduction. wikipedia.orgresearchgate.netnih.gov This uncontrolled and excessive neuronal activity, or the inability of nerves to repolarize, leads to a breakdown in neurotransmission. wikipedia.orgregulations.gov
Research findings indicate that pyrethroids like gamma-cyhalothrin can affect calcium and chloride channels in addition to sodium channels, although the primary mechanism involves sodium channel modulation. researchgate.netmdpi.comresearchgate.net The disruption of ion flow across the neuronal membrane ultimately impairs the coordinated signaling required for vital physiological processes in the insect.
Axonic Excitotoxicity and Physiological Consequences in Target Organisms
The persistent activation and delayed inactivation of voltage-gated sodium channels by gamma-cyhalothrin lead to a state of axonic excitotoxicity. wikipedia.orgsmithnsmith.net This refers to the overstimulation of the nerve axon due to the uncontrolled influx of sodium ions. wikipedia.org
The physiological consequences of this excitotoxicity in target insects are rapid and severe. Initial effects often include hyperexcitation, tremors, and uncoordinated movements. regulations.govepa.govnih.gov As the effects progress, insects experience loss of muscle control, paralysis, and ultimately death. ontosight.aiwikipedia.orgresearchgate.net This rapid onset of symptoms, particularly paralysis and cessation of feeding, is often referred to as the "knockdown effect." wikipedia.orgresearchgate.netsmithnsmith.net
Studies have shown that exposure to cyhalothrin-based pesticides can lead to significant mortality in sensitive organisms. For instance, research on common carp (B13450389) (Cyprinus carpio L.) exposed to gamma-cyhalothrin demonstrated high mortality rates, particularly at higher concentrations, along with significantly lower growth and retarded ontogenetic development at lower concentrations. nih.gov While this study is on a non-target organism, it illustrates the severe physiological impact of the compound's mechanism of action on nervous system function.
Species-Specific Receptor Interactions and Binding Kinetics
While the fundamental mechanism of action involving voltage-gated sodium channels is conserved, there can be variations in the sensitivity of these channels across different insect species and even between different neuronal types within the same organism. nih.govscience.govplos.org These differences can be attributed to variations in the structure and composition of the sodium channels, which can influence the binding affinity and kinetics of gamma-cyhalothrin.
Research has identified that the insecticidal activity of cyhalothrin (B162358) isomers, including gamma-cyhalothrin, is strongly linked to their absolute stereochemistry. wikipedia.org Gamma-cyhalothrin, being a single chiral isomer, is reported to be twice as active as lambda-cyhalothrin (B1674341) on a weight-for-weight basis. wikipedia.org This highlights the importance of specific stereochemical configurations for optimal interaction with the target site. The (1R,3R,αS)-isomer of cyhalothrin, which corresponds to gamma-cyhalothrin, exhibits significantly higher activity compared to its diastereomers, necessitating stereoselective synthesis routes for commercial production.
Studies investigating the effects of pyrethroids on sodium channels in different insect species, such as honey bees (Apis mellifera), have revealed differential sensitivity and variations in how these compounds alter channel kinetics. plos.org These findings suggest that species-specific differences in sodium channel structure or associated proteins can influence the precise nature of the interaction with gamma-cyhalothrin, potentially contributing to variations in efficacy and susceptibility among different insect pests.
Further research involving techniques like voltage-clamp electrophysiology and molecular docking simulations can provide more detailed insights into the specific binding sites and interactions of gamma-cyhalothrin with sodium channels from different insect species, helping to elucidate the molecular basis for observed species-specific effects. nih.gov
Gamma-cyhalothrin is a synthetic pyrethroid insecticide, recognized as a highly bioactive isomer of cyhalothrin. evitachem.com Its environmental fate and transport dynamics are crucial for understanding its potential impact. These dynamics involve both abiotic and biotic transformation pathways in various environmental matrices like soil and water.
Environmental Fate and Transport Dynamics
Biotic Transformation and Biodegradation Processes
Data Table: Selected Environmental Fate Properties of Gamma-Cyhalothrin (B44037)
| Property | Value | Conditions | Source |
| Aqueous Hydrolysis DT₅₀ (pH 7) | 136 days | 20°C | pops.int |
| Aqueous Hydrolysis DT₅₀ (pH 9) | 1.1 days | 20°C | pops.int |
| Aqueous Hydrolysis (pH 5) | Stable | - | pops.int |
| Aerobic Soil Metabolism DT₅₀ (Range) | Several weeks | - | pops.int |
| Aerobic Soil Metabolism DT₅₀ (Lambda-cy.) | 7-30 days | - | epa.gov |
| Anaerobic Soil Metabolism DT₅₀ (Cyhaloth.) | ~30 days (initial) | - | regulations.gov |
| Aerobic Aquatic Metabolism DT₅₀ (Lambda-cy.) | 21-53 days | Water/sediment system | pops.int |
| Anaerobic Aquatic Metabolism DT₅₀ (Lambda-cy.) | 142 days | Water/sediment system | pops.int |
| Phototransformation/Photolysis | Stable to phototransformation/photolysis? | - | pops.int |
| Photodegradation in Water DT₅₀ (Lambda-cy.) | 13 days (indicated) | Latitudes 40-50°N | pops.int |
Note: Data for lambda-cyhalothrin (B1674341) and cyhalothrin (B162358) are included where specific data for gamma-cyhalothrin is limited due to their structural similarity and often discussed together in environmental fate studies.
Elucidation of Novel Biodegradation Pathways and Metabolite Profiling
Biodegradation is a significant process in the environmental breakdown of pyrethroids like gamma-cyhalothrin researchgate.netscielo.br. The initial step in the biodegradation of pyrethroids generally involves the cleavage of the ester bond, primarily catalyzed by carboxylesterases researchgate.netscielo.br. These enzymes are found in various organisms, including bacteria, fungi, and animals scielo.br.
Following ester bond cleavage, a cascade of reactions can occur, leading to the formation of various metabolites scielo.br. A commonly detected metabolite is 3-phenoxybenzoic acid (3-PBA) scielo.brnih.gov. Further biotransformation of 3-PBA can involve hydroxylation reactions scielo.br. For instance, monohydroxylation has been observed with marine-derived fungi, while both mono- and dihydroxylation have been reported with Aspergillus oryzae scielo.br.
Studies investigating the biodegradation of (±)-lambda-cyhalothrin, which includes gamma-cyhalothrin, by bacterial consortia have identified multiple metabolites nih.govresearchgate.net. A proposed biodegradation pathway involves biochemical reactions such as hydrolysis, reduction, esterification, amidation, elimination, and group transfer nih.govresearchgate.net. In one study, 13 metabolites were identified during the biodegradation of (±)-lambda-cyhalothrin by a bacterial consortium nih.govresearchgate.net. Another study on the biodegradation of gamma-cyhalothrin by cave fungi identified 2-(3-phenoxyphenyl)acetonitrile as a metabolite researchgate.net.
Role of Microbial Consortia in Enhanced Biodegradation
Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of pyrethroids researchgate.netscielo.brnih.govmdpi.com. Various microbial strains from genera such as Aspergillus, Candida, Cladosporium, Acremonium, Microsphaeropis, Westerdykella, and Trichoderma have been identified as efficient biodegraders of pyrethroids scielo.brresearchgate.net.
The use of microbial consortia, rather than isolated strains, can be an effective approach for enhancing the biodegradation of pyrethroids nih.govresearchgate.net. A bacterial consortium composed of multiple efficient strains has been shown to biodegrade more (±)-lambda-cyhalothrin than any single strain alone nih.govresearchgate.net. This suggests potential synergistic interactions within the consortium that facilitate more effective degradation mdpi.com.
Research has indicated that the gamma-cyhalothrin stereoisomer is preferentially biodegraded by certain bacterial consortia nih.govresearchgate.net. This enantioselective biodegradation suggests that the microbial community's metabolic capabilities are more effective against the insecticidally active form of the compound nih.gov.
Studies on the biodegradation of gamma-cyhalothrin by fungi from a Brazilian cave demonstrated that different Aspergillus and Talaromyces strains were capable of biodegradation scielo.brresearchgate.net. Aspergillus ustus showed significant biodegradation efficiency scielo.brresearchgate.net.
Environmental Distribution and Persistence
Gamma-cyhalothrin's distribution and persistence in the environment are largely influenced by its strong adsorption to soil and sediment particles and its relatively low degradation rates under certain conditions regulations.govpublications.gc.ca. It is considered moderately persistent in aerobic environments but may be more persistent under anaerobic conditions regulations.gov.
Soil Adsorption, Desorption, and Mobility
Gamma-cyhalothrin exhibits low mobility in soil systems due to its strong adsorption onto soil particles herts.ac.ukregulations.govpublications.gc.ca. Studies on lambda-cyhalothrin, which includes gamma-cyhalothrin, have shown high Freundlich adsorption coefficients on various mineral soils, indicating strong binding epa.gov. The adsorption appears not to be strongly dependent on soil organic matter content in some cases epa.gov.
Desorption of pyrethroids from soil can be limited. For instance, only a small percentage of adsorbed lambda-cyhalothrin was desorbed after multiple desorption steps in one study researchgate.net. This strong adsorption potential suggests a low risk of leaching to groundwater herts.ac.ukregulations.govpublications.gc.ca. Transport in the environment is more likely to occur through the movement of soil particles via erosion and in suspended sediment in water bodies regulations.gov.
Data on gamma-cyhalothrin specifically indicates that its simple Kd values ranged from 239 to 826 mL/g, with corresponding KOC values from 34,133 to 92,692 mL/gOC, classifying it as hardly mobile regulations.gov.
Dissipation in Water Columns and Sediment Partitioning
Gamma-cyhalothrin has low aqueous solubility herts.ac.ukiiab.me. When introduced into aquatic systems, it tends to dissipate rapidly from the water phase and partition into sediment and organic matter due to its high lipophilicity and strong adsorption properties researchgate.netresearchgate.netregulations.gov.
Studies on lambda-cyhalothrin have shown rapid dissipation from the water column, with a significant percentage of the applied compound partitioning to the sediment within a few days researchgate.net. This partitioning reduces the short-term bioavailability of the compound in the water column researchgate.net. The parent compound in sediment can degrade through the cleavage of the ester linkage publications.gc.ca.
While dissipation from the water column is relatively fast, the compound can persist in sediment, posing a potential risk to benthic organisms researchgate.netregulations.gov.
Volatilization and Atmospheric Transport Considerations
Gamma-cyhalothrin is considered to have low volatility herts.ac.ukiiab.me. Its relatively low vapor pressure and Henry's Law constant suggest that volatilization from moist or dry surfaces is not expected to be a significant transport process regulations.govepa.gov.
Furthermore, the atmospheric half-life of lambda-cyhalothrin, a closely related compound, is estimated to be short due to reactions with hydroxyl radicals regulations.gov. The combination of low vapor pressure, low Henry's Law constant, and binding capacity suggests that the potential for significant atmospheric transport of gamma-cyhalothrin is relatively low regulations.gov.
Dissipation on Plant Matrices
Dissipation of pyrethroids, including gamma-cyhalothrin, from plant foliage occurs over time epa.gov. The rate of dissipation can vary depending on factors such as the plant matrix and environmental conditions herts.ac.uk.
Studies on lambda-cyhalothrin have indicated dissipation from plant foliage with half-lives typically on the order of several days epa.gov. The major constituent of the residue on plants is usually the parent compound, although lower levels of metabolites resulting from hydrolytic and oxidative reactions can also be found who.int. The chemical does not readily translocate within plant tissue epa.gov.
Data on the dissipation rate (RL₅₀) of cyhalothrin on plant matrices in published literature ranges from 3.4 to 10.8 days across various field crops and matrices herts.ac.uk. For dissipation on and in plant matrices, the RL₅₀ range is reported as 1.6 to 10.3 days herts.ac.uk.
Compound Information
| Compound Name | PubChem CID |
| Gama-cyhalothrin | 6440554 |
Data Tables
Table 1: Gamma-Cyhalothrin Biodegradation by Cave Fungi
| Fungal Strain | Biodegradation (%) (21 days) |
| Aspergillus ustus | 47.7 ± 4.1 |
| Talaromyces brunneus | Not specified in snippet |
| Aspergillus sp. | Not specified in snippet |
Source: scielo.brresearchgate.net
Table 2: Gamma-Cyhalothrin Soil Adsorption Coefficients
| Soil Type | Simple Kd (mL/g) | KOC (mL/gOC) | Mobility Classification (FAO 2000) |
| Various soils | 239 - 826 | 34,133 - 92,692 | Hardly mobile |
Source: regulations.gov
Table 3: Dissipation Rates (RL₅₀) of Cyhalothrin on Plant Matrices
| Matrix Type | RL₅₀ Range (days) | Notes |
| On plant matrix | 3.4 - 10.8 | Published literature, 5 field crops |
| On and in plant matrix | 1.6 - 10.3 | Published literature, 3 field crops |
Source: herts.ac.uk
Ecotoxicological Research on Non Target Organisms and Ecosystems
Aquatic Ecotoxicology
Gamma-cyhalothrin (B44037), the most insecticidally active isomer of lambda-cyhalothrin (B1674341), is characterized by its high toxicity to a wide range of non-target aquatic organisms. researchgate.netresearchgate.net Its use in agriculture and public health raises concerns about its potential impact on aquatic ecosystems due to spray drift and runoff. nih.gov
Freshwater invertebrates, particularly arthropods, are highly susceptible to gamma-cyhalothrin. Laboratory studies have identified the phantom midge, Chaoborus obscuripes, as one of the most sensitive species. In single-species laboratory tests, C. obscuripes exhibited a 96-hour median effective concentration (EC50) of 3.8 ng/L.
The amphipod Hyalella azteca, a standard organism for sediment and water toxicity testing, is also acutely sensitive. Studies using natural water from various ponds and lakes demonstrated 48-hour immobilization EC50 values for gamma-cyhalothrin ranging from 0.6 to 13.4 ng/L. The mayfly, Caenis sp., has also been identified as among the most sensitive taxa in multi-species ecosystem tests.
Acute Toxicity of Gamma-cyhalothrin to Select Freshwater Invertebrates
| Species | Common Name | Endpoint | Value (ng/L) | Reference |
|---|---|---|---|---|
| Chaoborus obscuripes | Phantom Midge | 96-h EC50 | 3.8 | mdpi.comresearchgate.netcabidigitallibrary.org |
| Hyalella azteca | Amphipod | 48-h EC50 (Immobilization) | 0.6 - 13.4 |
Exposure to sublethal concentrations of gamma-cyhalothrin can have significant adverse effects on the growth and development of aquatic vertebrates like fish. cabidigitallibrary.org These effects can be more insidious than acute lethality, potentially impacting fish populations over the long term by reducing reproductive success and survival. ucanr.edu
A study on the early life stages of the common carp (B13450389) (Cyprinus carpio) demonstrated that exposure to a low concentration (5 µg/L of the formulation Nexide, corresponding to 0.3 µg/L of gamma-cyhalothrin) resulted in significantly lower growth in terms of both length and weight compared to control groups. researchgate.netnih.gov Furthermore, this exposure led to retarded ontogenetic development; by the end of the 35-day test, no fish in the exposed group had reached the juvenile stage, whereas those in the control group had. nih.gov Higher concentrations led to complete mortality either shortly after hatching or at the onset of exogenous feeding. researchgate.netnih.gov Histological examination of the livers of surviving larvae from the exposed group revealed dystrophic changes. researchgate.netnih.gov
Other studies on pyrethroids have shown that sublethal exposure can lead to a variety of adverse outcomes in fish, including abnormal bone growth, reduced specific growth rate, and developmental alterations such as impaired swim bladder development. researchgate.netnih.govucanr.edu These sublethal effects can compromise the ecological fitness of fish, making them more vulnerable to predation and disease. mdpi.comucanr.edu
Species Sensitivity Distributions (SSDs) are statistical models used in ecological risk assessment to estimate the concentration of a chemical that will affect a certain proportion of species in a community. researchgate.net SSDs for gamma-cyhalothrin confirm the high sensitivity of aquatic invertebrates compared to fish.
Based on acute toxicity data, the median 5th percentile of the Hazardous Concentration (HC5) for invertebrates was calculated to be 0.47 ng/L. The HC5 is the concentration predicted to be hazardous to 5% of species. For fish, the median HC5 was significantly higher at 23.7 ng/L, indicating that fish are, as a group, less sensitive than invertebrates. researchgate.netnih.gov These values are approximately half of the corresponding HC5 values for lambda-cyhalothrin, which is consistent with gamma-cyhalothrin being the single, most active component of the lambda-cyhalothrin racemate. researchgate.netnih.gov
Species Sensitivity Distribution (SSD) Median HC5 Values for Gamma-cyhalothrin (GCH) and Lambda-cyhalothrin (LCH)
| Compound | Aquatic Group | Median HC5 (ng/L) | Reference |
|---|---|---|---|
| Gamma-cyhalothrin (GCH) | Invertebrates | 0.47 | researchgate.netnih.gov |
| Gamma-cyhalothrin (GCH) | Fish | 23.7 | researchgate.netnih.gov |
| Lambda-cyhalothrin (LCH) | Invertebrates | 1.05 | researchgate.netnih.gov |
| Lambda-cyhalothrin (LCH) | Fish | 40.9 | researchgate.netnih.gov |
The toxicity of gamma-cyhalothrin in natural aquatic environments is significantly influenced by water quality parameters that affect its bioavailability. As a hydrophobic compound, gamma-cyhalothrin has a strong tendency to adsorb to organic matter and suspended particles.
Research has shown that its acute toxicity to the amphipod Hyalella azteca decreases as turbidity, suspended solids, and dissolved organic carbon (DOC) concentrations increase. The EC50 values for H. azteca were found to increase linearly with rising levels of these parameters. This indicates that the presence of suspended sediments and DOC reduces the concentration of freely dissolved gamma-cyhalothrin in the water column, thereby lowering its bioavailability and mitigating its acute toxicity. Adsorption to these particles makes the insecticide less accessible to aquatic organisms.
Mesocosm and microcosm studies, which simulate natural aquatic ecosystems on a smaller scale, are crucial for understanding the community- and ecosystem-level effects of pesticides. These studies integrate direct toxic effects with indirect ecological consequences, such as changes in predator-prey relationships and competition.
In an outdoor multi-species microcosm test, the community-level no-observed-effect concentration (NOECcommunity) for gamma-cyhalothrin was determined to be 5 ng/L. researchgate.netnih.gov At concentrations exceeding this level, significant effects on the invertebrate community were observed. The insects Chaoborus sp. and Caenis sp. were identified as the most sensitive taxa in these ecosystem tests, reinforcing findings from single-species laboratory studies. This NOECcommunity of 5 ng/L for gamma-cyhalothrin is half the NOECcommunity of 10 ng/L observed in similar tests with lambda-cyhalothrin, which is again consistent with the relative activity of the single isomer versus the racemic mixture. researchgate.netnih.gov
Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a concentration in its tissues greater than that in the water. nih.govnih.gov The potential for a substance to bioconcentrate is often estimated by its octanol-water partition coefficient (Kow); compounds with a high Kow, like pyrethroids, are lipophilic (fat-soluble) and tend to partition into the fatty tissues of organisms. researchgate.netmdpi.com
Gamma-cyhalothrin, like other pyrethroids, is a hydrophobic compound with a high potential to bioconcentrate. researchgate.net However, the actual bioconcentration factor (BCF) observed in an organism depends on the balance between the rate of uptake from the water and the rate of elimination, or depuration, through processes like metabolic transformation and excretion. nih.govfisheriesjournal.com Fish and other aquatic organisms can metabolize pyrethroids, which can limit the extent of accumulation and lead to lower BCF values than would be predicted by the Kow alone. cabidigitallibrary.orgresearchgate.net
The strong tendency of gamma-cyhalothrin to adsorb to dissolved organic matter and sediment further complicates its accumulation kinetics in natural systems. researchgate.net This adsorption reduces the freely dissolved concentration available for uptake by organisms, thereby limiting bioconcentration from the water column. While there is concern about its potential to bioaccumulate, specific studies detailing the bioconcentration and depuration kinetics for gamma-cyhalothrin in various aquatic species are needed to fully characterize this aspect of its environmental risk. nih.gov
Terrestrial Ecotoxicology
The application of gamma-cyhalothrin in agricultural settings leads to the exposure of various non-target terrestrial organisms. Research has focused on its impacts on beneficial insects, crucial pollinators, soil-dwelling invertebrates, and larger wildlife species.
Gamma-cyhalothrin, a synthetic pyrethroid insecticide, is known for its broad-spectrum activity, which can inadvertently affect beneficial arthropods that contribute to natural pest control. grdc.com.au The application of pyrethroids can lead to secondary pest outbreaks by eliminating the natural enemies that keep pest populations in check. grdc.com.au
However, research has revealed variability in the susceptibility of different beneficial species to gamma-cyhalothrin. A study on insecticides and miticides used in Australian grains found that while synthetic pyrethroids are generally considered broad-spectrum, some beneficial species demonstrated unexpected tolerance to gamma-cyhalothrin. grdc.com.au In a number of laboratory assays, gamma-cyhalothrin, initially used as a toxic industry standard, showed lower than expected mortality rates for some organisms, prompting a switch to bifenthrin for the positive control in those tests. grdc.com.au This suggests that the impact on natural enemy communities can be species-specific and not uniformly detrimental across all beneficial arthropods. grdc.com.au
Gamma-cyhalothrin is classified as highly toxic to bees. mda.state.mn.uscvshealth.comuada.eduosu.eduherts.ac.uk Pollinator populations have seen significant losses due to a combination of factors, including exposure to insecticides. osu.edu Pyrethroids like gamma-cyhalothrin act as neurotoxicants, and exposure can lead to severe bee losses if products are applied when bees are present or foraging in the treated area. uada.eduresearchgate.net
The toxicity is quantified using the LD50 value, which is the lethal dose that results in 50% mortality in a test population. For gamma-cyhalothrin, the contact LD50 for honeybees is exceptionally low, indicating high toxicity. mda.state.mn.us To mitigate risks, it is advised not to apply such insecticides to plants that are flowering and to prevent drift to nearby flowering plants or weeds. osu.edu
Toxicity of Gamma-cyhalothrin to Honeybees
| Active Ingredient | Honey Bee Contact LD50 (µg/bee) | Toxicity Rating |
|---|---|---|
| Gamma-cyhalothrin | 0.0061 | Highly Toxic |
Laboratory studies on the earthworm Eisenia fetida exposed to lambda-cyhalothrin determined median lethal concentrations (LC50) and median effective concentrations (EC50) on reproduction. The effects did not vary significantly between temperate (20°C) and tropical (28°C) temperatures in the same soil type. nih.gov However, in tests comparing different tropical soils at high temperatures, effect values could differ by a factor of up to ten. nih.gov One study noted that lambda-cyhalothrin had a relatively lower toxicity to E. fetida in a 14-day soil test compared to other insecticides like imidacloprid. researchgate.net In general, insecticides, including pyrethroids, have been shown to be more toxic to earthworms than herbicides and fungicides. aensiweb.net
Toxicity of Lambda-cyhalothrin to the Earthworm Eisenia fetida
| Condition | Endpoint | Value (mg a.i./kg dry weight) |
|---|---|---|
| Tropical Temperature | LC50 | 68.5 - 229 |
| EC50 (Reproduction) | 54.2 - 60.2 | |
| Temperate Temperature | LC50 | 99.8 - 140 |
| EC50 (Reproduction) | 37.4 - 44.5 |
Beyond direct mortality and reproductive effects, pesticide exposure can also impact the gut microbiota of earthworms, which is highly sensitive to soil contamination. frontiersin.org
Wild Mammals: Gamma-cyhalothrin is characterized by high mammalian toxicity. herts.ac.uk A detailed risk assessment by the European Food Safety Authority (EFSA) concluded that while the acute risk to wild mammals from a single application is low, there is a high long-term risk for herbivorous mammals. nih.gov This high long-term risk was identified for small herbivorous mammals feeding on plants at later growth stages and for large herbivorous mammals feeding on early shoots. nih.gov Due to a lack of higher-tier data, this risk could not be further refined. nih.gov The risk to mammals from secondary poisoning (consuming prey that has been exposed) and from drinking contaminated water was concluded to be low for a single application. nih.gov
Avian Species: Gamma-cyhalothrin is rated as moderately toxic to birds. herts.ac.uk In general, birds can be exposed to pesticides through direct contact, inhalation, or, most commonly, through the oral uptake of contaminated food, such as treated seeds or insects. nih.gov While pyrethroids are often less toxic to birds than to mammals, exposure can still pose risks. nih.gov The intensification of agriculture and the associated use of pesticides are considered contributing factors to the decline of many farmland bird populations. cnrs.fr Sublethal effects from chronic exposure can alter physiology and negatively impact life-history traits like survival and reproduction. cnrs.fr
Cross-Ecosystem Ecotoxicological Assessments
Comparing the toxicity of gamma-cyhalothrin across different ecosystems and species reveals important distinctions in sensitivity. Gamma-cyhalothrin is the most insecticidally active isomer within lambda-cyhalothrin. researchgate.net Ecotoxicological studies show that gamma-cyhalothrin causes effects in aquatic organisms at approximately half the concentration of lambda-cyhalothrin. researchgate.net
In aquatic systems, invertebrates are significantly more sensitive than fish. researchgate.netresearchgate.net A comparative analysis using species sensitivity distributions (SSDs) produced a median hazardous concentration for 5% of species (HC5) for gamma-cyhalothrin of 0.47 ng/L for invertebrates, compared to 23.7 ng/L for fish, indicating invertebrates are about 50 times more sensitive. researchgate.net
A study combining laboratory and outdoor microcosm tests found that the HC5 value derived from lab data for eight invertebrate species (2.12 ng/L) was a good estimate for the no observed effect concentration at the community level (NOECcommunity) of 5 ng/L found in the more complex microcosm ecosystem. wur.nl
In the terrestrial soil compartment, different invertebrate groups also show varied sensitivity. A review of pesticide effects found that arthropods are more sensitive than oligochaetes (earthworms) to lambda-cyhalothrin. proquest.com This highlights that within the soil ecosystem, the risk is not uniform across all invertebrate taxa.
Comparative Aquatic Toxicity of Gamma-cyhalothrin (GCH) and Lambda-cyhalothrin (LCH)
| Organism Group | Endpoint | GCH Value (ng/L) | LCH Value (ng/L) |
|---|---|---|---|
| Invertebrates | Median HC5 | 0.47 | 1.05 |
| NOECcommunity | 5 | 10 | |
| Fish | Median HC5 | 23.7 | 40.9 |
This cross-compartment analysis demonstrates that aquatic invertebrates are the most sensitive group to gamma-cyhalothrin, followed by terrestrial arthropods, fish, soil oligochaetes, and finally birds and mammals, for which long-term risks are of particular concern.
Integrated Ecotoxicological Risk Characterization at the Landscape Scale
An integrated ecotoxicological risk characterization of gamma-cyhalothrin at the landscape scale evaluates the potential for adverse effects beyond the level of individual organisms or single environmental compartments. This approach considers the spatial and temporal distribution of the pesticide across a mosaic of interconnected habitats, such as agricultural fields, grasslands, forests, and aquatic systems. It incorporates fate and transport modeling, population dynamics, and the influence of landscape structure on exposure and ecological recovery.
Landscape-scale assessments utilize mathematical models and higher-tier studies to simulate the complex interactions between gamma-cyhalothrin application and the environment. plos.org Geographic Information System (GIS) technology is often employed to create spatially distributed simulations of chemical movement, tracking the pesticide as it moves from treated areas to adjacent non-target habitats via pathways like spray drift, surface runoff, and erosion. plos.orgepa.gov Given that gamma-cyhalothrin tends to bind to soil and organic matter, transport bound to particles during runoff events is a critical exposure route for aquatic ecosystems. epa.govherts.ac.uk Such models are essential for predicting the magnitude, timing, and frequency of peak concentrations in various parts of the landscape, particularly following rainfall events. plos.org
Modeling Population-Level Effects
Risk to Terrestrial Ecosystems
At the landscape level, gamma-cyhalothrin poses a significant risk to various non-target terrestrial organisms.
| Assessment Type | Endpoint | Toxicity Value (mg/kg bw/day) | Toxicity to Exposure Ratio (TER) | Regulatory Trigger | Risk Conclusion |
|---|---|---|---|---|---|
| Acute | LD50 | >50 | >93.8 | 10 | Low Risk |
| Chronic/Reproduction | NOAEL | 0.125 | 1.1 | 5 | High Risk |
Beneficial Insects: Gamma-cyhalothrin is recognized as being highly toxic to terrestrial invertebrates, including essential pollinators and pest predators. herts.ac.ukregulations.gov Studies on the closely related pyrethroid lambda-cyhalothrin, from which gamma-cyhalothrin is the most active isomer, have demonstrated an extremely high risk to "ecosystem service provider" (ESP) communities across various European landscapes. epa.govub.edu Using a Species Sensitivity Distribution (SSD) approach, which evaluates risk to a whole community of organisms, researchers found that the hazardous dose for 5% of the ESP species (HD5) was as low as 0.44% of the recommended field dose. ub.edu At the full recommended field dose, the models predicted that between 96.4% and 99.9% of ESP species would be adversely affected. ub.edu Given that gamma-cyhalothrin is the more toxic isomer, the risk it poses to these beneficial insect communities is expected to be even greater. researchgate.net
Risk to Aquatic Ecosystems
The primary risk at the landscape scale is the transport of gamma-cyhalothrin from agricultural fields into adjacent aquatic ecosystems. The compound is very highly toxic to both fish and aquatic invertebrates. herts.ac.ukregulations.gov
Higher-tier studies, such as outdoor microcosm and mesocosm experiments, provide a more realistic characterization of risk than standard laboratory tests by incorporating environmental variables and community-level interactions. A model ecosystem test with gamma-cyhalothrin established a community-level no-observed-effect concentration (NOECcommunity) of 5 ng/L. researchgate.netwur.nl In these studies, insects like Chaoborus sp. and Caenis sp. were identified as among the most sensitive species. wur.nl Comparative studies show that gamma-cyhalothrin causes toxic effects in aquatic organisms at approximately half the concentration of its parent racemate, lambda-cyhalothrin. researchgate.net Sediments in aquatic systems can act as a sink and a long-term reservoir for the chemical, creating a persistent source of exposure for benthic invertebrates, which is an area of high uncertainty in risk assessments. epa.govregulations.gov
| Organism Group | Endpoint | Gamma-cyhalothrin (GCH) | Lambda-cyhalothrin (LCH) |
|---|---|---|---|
| Aquatic Invertebrates | Median HC5* (ng/L) | 0.47 | 1.05 |
| Fish | Median HC5* (ng/L) | 23.7 | 40.9 |
| Aquatic Community | NOECcommunity** (ng/L) | 5 | 10 |
Insecticide Resistance Mechanisms and Management Strategies
Elucidation of Resistance Mechanisms
Pest populations have evolved a variety of sophisticated mechanisms to counteract the toxic effects of gamma-cyhalothrin (B44037). These adaptations can be broadly categorized into five main types: target-site insensitivity, enhanced metabolic detoxification, behavioral modifications, and reduced cuticular penetration. Often, multiple mechanisms can co-exist within a single insect population, leading to synergistic effects and high levels of resistance. nih.gov
Target-Site Insensitivity via Sodium Channel Mutations (e.g., Kdr, Super-Kdr)
The primary mode of action for pyrethroid insecticides, including gamma-cyhalothrin, involves the disruption of the nervous system. They bind to voltage-gated sodium channels (VGSCs) in nerve cell membranes, forcing them to remain open for extended periods. This leads to repetitive nerve discharges, paralysis, and ultimately, the death of the insect. nih.gov
The most well-documented mechanism of resistance to pyrethroids is target-site insensitivity, commonly known as knockdown resistance (kdr). nih.govnih.gov This form of resistance arises from specific point mutations in the para-type sodium channel gene, which encodes the VGSC protein. These mutations alter the protein's structure at the insecticide's binding site, reducing its affinity for pyrethroid molecules. mdpi.com Consequently, the sodium channels of resistant insects are less sensitive to the effects of gamma-cyhalothrin.
The first identified and most common kdr mutation results in the substitution of the amino acid leucine with phenylalanine at position 1014 (L1014F). nih.govresearchgate.net Another mutation, involving the replacement of methionine with threonine at position 918 (M918T), often occurs in conjunction with L1014F. nih.gov The presence of both mutations can confer even higher levels of resistance, a phenomenon referred to as "super-kdr". nih.gov Numerous other mutations in the VGSC gene have since been identified in various pest species, highlighting the convergent evolution of this resistance mechanism. nih.govmdpi.com
| Mutation | Amino Acid Change | Associated Resistance Level | Pest Examples |
| kdr | Leucine to Phenylalanine (L1014F) | Low to moderate | House fly, German cockroach, Diamondback moth, Mosquitoes |
| super-kdr | Methionine to Threonine (M918T) + L1014F | High | House fly |
| V1016G | Valine to Glycine | High | Aedes aegypti |
| F1534C | Phenylalanine to Cysteine | Moderate to high | Aedes aegypti |
| S989P | Serine to Proline | Moderate | Aedes aegypti |
This table presents a selection of common sodium channel mutations conferring resistance to pyrethroids. The specific level of resistance can vary depending on the insect species and genetic background. mdpi.comresearchgate.netmdpi.com
Enhanced Metabolic Detoxification by Cytochrome P450 Monooxygenases (CYP450s)
Metabolic resistance is a crucial defense mechanism where insects exhibit an enhanced ability to detoxify and eliminate insecticides before they can reach their target site. This is often achieved through the overexpression of detoxification enzymes. nih.gov Cytochrome P450 monooxygenases (CYP450s) are a large and diverse superfamily of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including pyrethroids. researcher.lifemdpi.com
In resistant insects, certain CYP450 genes are overexpressed, leading to higher quantities of the corresponding enzymes. nih.gov These enzymes catalyze oxidative reactions that modify the gamma-cyhalothrin molecule, typically through hydroxylation, rendering it more water-soluble and easier to excrete from the body. mdpi.comresearchgate.net This metabolic breakdown effectively reduces the amount of active insecticide reaching the nervous system. The upregulation of specific CYP genes, such as CYP6CB1 in Aedes aegypti, has been directly linked to pyrethroid resistance. mdpi.com The involvement of multiple P450 genes is common, contributing to broad cross-resistance against different insecticides. nih.govnih.gov
Role of Esterases and Glutathione S-Transferases (GSTs) in Detoxification
In addition to CYP450s, two other major enzyme families, carboxylesterases (CarEs) and glutathione S-transferases (GSTs), are frequently implicated in metabolic resistance to pyrethroids.
Esterases are enzymes that hydrolyze ester bonds, which are present in the gamma-cyhalothrin molecule. By cleaving this bond, esterases break down the insecticide into less toxic metabolites. researchgate.net Increased esterase activity, resulting from gene amplification or upregulation, is a common mechanism of resistance in many pest species. Synergist bioassays using esterase inhibitors can help confirm the role of these enzymes in resistance. researchgate.net
Glutathione S-Transferases (GSTs) are multifunctional enzymes that detoxify xenobiotics by catalyzing their conjugation with glutathione. researchgate.net This process increases the water solubility of the toxic compound, facilitating its removal from the insect's body. mdpi.com While primarily associated with resistance to other insecticide classes, GSTs have been shown to contribute to pyrethroid detoxification. researchgate.netnih.gov For instance, a delta-class GST, PxGSTD3, has been associated with the detoxification of lambda-cyhalothrin (B1674341) in the diamondback moth (Plutella xylostella). nih.gov The transcription of GST genes is often upregulated in response to insecticide exposure. mdpi.comnih.gov
| Enzyme Family | Detoxification Mechanism | Effect on Gamma-Cyhalothrin |
| Cytochrome P450s (CYP450s) | Oxidation (e.g., hydroxylation) | Adds functional groups to increase water solubility |
| Carboxylesterases (CarEs) | Hydrolysis | Cleaves the ester bond in the molecule |
| Glutathione S-Transferases (GSTs) | Glutathione conjugation | Attaches glutathione to the molecule, increasing solubility |
Behavioral Resistance Adaptations in Pest Populations
Behavioral resistance is an evolved adaptation where insects modify their behavior to avoid contact with a lethal dose of an insecticide. escholarship.orgresearchgate.net This can be a highly effective strategy, as it reduces the selection pressure for physiological resistance mechanisms. For pyrethroids like gamma-cyhalothrin, which act on contact and ingestion, avoidance of treated surfaces is a key behavioral adaptation. nih.gov
Resistant pest populations may exhibit irritancy or repellent responses, moving away from treated areas before acquiring a toxic dose. plos.org Studies have shown that resistant strains of insects, such as the diamondback moth, may preferentially lay their eggs on untreated surfaces when given a choice. nih.gov This ovipositional avoidance ensures the survival of the next generation. Behavioral resistance is complex and can be stimulus-dependent, where the insect detects and avoids the chemical, or stimulus-independent, resulting from a general change in behavior that reduces exposure. escholarship.org
Reduced Cuticular Penetration as a Resistance Mechanism
The insect cuticle is the first line of defense against contact insecticides. nih.gov Resistance can be conferred by modifications to the cuticle that slow down the rate of insecticide absorption. infravec2.eulstmed.ac.uk This mechanism is often referred to as penetration resistance. By reducing the speed at which gamma-cyhalothrin enters the insect's body, the internal detoxification systems have more time to metabolize the compound before it reaches the target site in the nervous system. infravec2.eu
Two primary modifications are associated with reduced cuticular penetration:
Cuticular Thickening: Resistant insects may have a thicker cuticle compared to their susceptible counterparts. This increased thickness, often due to the deposition of additional hydrocarbon layers in the epicuticle, creates a more substantial barrier that the insecticide must cross. nih.govinfravec2.eu
Changes in Cuticular Composition: Alterations in the chemical makeup of the cuticle, such as the types and quantities of proteins and lipids, can also affect its permeability to insecticides. lstmed.ac.uk
Studies on the predator Eocanthecona furcellata exposed to lambda-cyhalothrin showed that the insecticide residue was primarily detected on the cuticle and legs, with none detected inside the body, suggesting a role for cuticular penetration in tolerance. nih.gov
Genetic Basis and Evolution of Resistance
The evolution of insecticide resistance is a classic example of rapid Darwinian evolution driven by strong, human-induced selection pressure. biorxiv.orgrothamsted.ac.uk The genetic basis for resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes). who.intnih.gov Target-site resistance, such as kdr mutations, often has a simple genetic basis, involving a single major gene. nih.govresearchgate.net In contrast, metabolic resistance, which involves multiple detoxification enzymes, is typically polygenic. nih.gov
Resistance alleles can arise in a population through two main evolutionary pathways:
De novo mutations: New mutations conferring resistance can occur spontaneously within the population after the introduction of the insecticide. rothamsted.ac.uk
Standing genetic variation: Pre-existing alleles that confer some level of resistance, even if at a very low frequency, can be rapidly selected for when the insecticide is applied. rothamsted.ac.uk
The repeated and widespread use of gamma-cyhalothrin creates a powerful selective environment where susceptible individuals are killed, while those carrying resistance alleles survive and reproduce. researchgate.net This leads to a rapid increase in the frequency of resistance genes within the pest population over successive generations. The evolution of resistance is influenced by various factors, including the genetic diversity of the pest population, the intensity of selection, and the operational aspects of insecticide application. biorxiv.org
Molecular Genetics of Resistance Alleles and Polymorphisms
Resistance to gamma-cyhalothrin at the molecular level is primarily attributed to two main mechanisms: target-site insensitivity and metabolic resistance.
Target-Site Insensitivity: The primary target for pyrethroid insecticides, including gamma-cyhalothrin, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. irac-online.orgnih.gov Point mutations in the gene encoding this channel can lead to a conformational change in the protein, reducing the binding affinity of the insecticide. This form of resistance is commonly known as knockdown resistance (kdr). irac-online.org
Several specific single nucleotide polymorphisms (SNPs) in the VGSC gene have been identified that confer resistance to pyrethroids. The most well-characterized kdr mutation is the L1014F substitution. irac-online.org Another mutation, M918I, often occurring in conjunction with L1014F, can lead to even higher levels of resistance, a phenomenon termed "super-kdr". irac-online.org While the direct study of gamma-cyhalothrin is limited, the structural similarity to lambda-cyhalothrin suggests that these kdr and super-kdr alleles are major contributors to resistance. ucanr.edu
Metabolic Resistance: This type of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site. nih.govnaccho.org The three major enzyme families implicated in pyrethroid metabolism are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CEs). researchgate.net Resistant insects may possess alleles that code for more efficient versions of these enzymes or may have regulatory mutations that lead to their overexpression. For instance, studies on lambda-cyhalothrin have shown the upregulation of specific P450 genes, such as CYP6CB1, in resistant strains of Aedes aegypti. ucdavis.edu
The following table summarizes key resistance alleles and their associated mechanisms.
| Resistance Mechanism | Gene/Enzyme Family | Specific Alleles/Mutations | Conferred Phenotype |
| Target-Site Insensitivity | Voltage-Gated Sodium Channel (VGSC) | L1014F | Knockdown resistance (kdr) |
| Target-Site Insensitivity | Voltage-Gated Sodium Channel (VGSC) | M918I + L1014F | Super-knockdown resistance (super-kdr) |
| Metabolic Resistance | Cytochrome P450s (CYPs) | Upregulation of various CYP genes (e.g., CYP6CB1) | Enhanced detoxification |
| Metabolic Resistance | Glutathione S-transferases (GSTs) | Increased enzyme activity | Enhanced detoxification |
| Metabolic Resistance | Carboxylesterases (CEs) | Increased enzyme activity | Enhanced detoxification |
Gene Amplification and Transcriptional Regulation in Resistant Strains
The overexpression of detoxification enzymes, a hallmark of metabolic resistance, is often a result of changes in gene regulation at the transcriptional level. This can be driven by gene amplification, where the number of copies of a particular gene increases within the genome, or by mutations in regulatory elements that control gene expression.
Gene Amplification and Copy Number Variation (CNV): An increased copy number of genes encoding detoxification enzymes, such as P450s and GSTs, has been frequently observed in insecticide-resistant insect populations. naccho.orgnih.gov This gene amplification leads to a higher basal level of the corresponding enzyme, allowing the insect to metabolize the insecticide more rapidly. While direct evidence for gamma-cyhalothrin is scarce, studies on other pyrethroids have demonstrated a strong correlation between increased copy number of specific detoxification genes and the resistance phenotype. ucdavis.edunih.gov
Transcriptional Regulation: The regulation of detoxification gene expression is a complex process involving both cis- and trans-acting regulatory elements. Cis-regulatory elements are DNA sequences located near the gene they regulate, such as promoters and enhancers, that bind to transcription factors. starbarproducts.comirac-online.orgahdb.org.ukirac-online.orgescholarship.org Mutations within these elements can lead to the constitutive overexpression of detoxification genes in resistant insects. Trans-acting factors are proteins, such as transcription factors, that bind to cis-regulatory elements to control the rate of transcription. ksu.edu Alterations in these factors can also contribute to the upregulation of detoxification genes. Transcriptomic studies on insects exposed to lambda-cyhalothrin have revealed complex patterns of gene upregulation and downregulation, indicating a sophisticated regulatory network in response to insecticide stress. manageresistancenow.ca
Population Genetics and Dynamics of Resistance Development and Spread
The evolution of resistance to gamma-cyhalothrin in a pest population is a dynamic process influenced by several factors, including the initial frequency of resistance alleles, the intensity of selection pressure, gene flow, and the fitness costs associated with resistance.
Selection Pressure and Allele Frequency: The repeated and widespread use of gamma-cyhalothrin imposes strong selection pressure on insect populations, favoring individuals that carry resistance alleles. netreefruit.org Over time, this leads to an increase in the frequency of these alleles within the population. Monitoring has shown that the frequencies of resistance alleles, such as kdr, can fluctuate, potentially due to changes in insecticide use patterns or the introduction of new insect genotypes. ucanr.edu
Gene Flow: The movement of insects between populations, known as gene flow, can facilitate the rapid spread of resistance alleles over large geographical areas. ucdavis.edu Conversely, barriers to gene flow can result in localized pockets of resistance with distinct genetic profiles. irac-online.org Understanding the patterns of gene flow is therefore critical for predicting and managing the spread of resistance.
Fitness Costs: Resistance mechanisms are often associated with a fitness cost in the absence of insecticide selection. naccho.orgnih.govmanageresistancenow.cacroplife.org.au For example, kdr mutations can sometimes negatively impact an insect's longevity or reproductive success. croplife.org.au These fitness costs can lead to a decrease in the frequency of resistance alleles if the use of gamma-cyhalothrin is discontinued or rotated with other insecticides. However, the magnitude of these fitness costs can vary depending on the specific resistance mechanism and the genetic background of the insect.
The table below illustrates the key factors influencing the population dynamics of resistance.
| Factor | Description | Impact on Resistance |
| Selection Pressure | Intensity of insecticide use | High pressure leads to a rapid increase in resistance allele frequency. |
| Gene Flow | Movement of individuals between populations | Can accelerate the spread of resistance alleles to new areas. |
| Fitness Costs | Deleterious effects of resistance in the absence of insecticide | Can lead to a decline in resistance frequency when selection pressure is removed. |
| Initial Allele Frequency | Presence of resistance alleles before widespread use | Higher initial frequencies can lead to faster evolution of resistance. |
Cross-Resistance Patterns to Other Pyrethroids and Insecticide Classes
A significant challenge in managing insecticide resistance is the phenomenon of cross-resistance, where resistance to one insecticide confers resistance to other, often chemically related, compounds. irac-online.org
Cross-Resistance within Pyrethroids: Due to the shared mode of action and detoxification pathways, resistance to gamma-cyhalothrin is highly likely to confer cross-resistance to other pyrethroids. croplife.org.au For example, insects with kdr mutations will be resistant to most, if not all, pyrethroids. Similarly, enhanced metabolic detoxification by P450s can often break down a wide range of pyrethroid molecules. ufl.edu Studies on lambda-cyhalothrin have demonstrated strong cross-resistance to other pyrethroids like deltamethrin and cypermethrin. ksu.edu
Cross-Resistance to Other Insecticide Classes: Cross-resistance can also extend to other insecticide classes. A well-documented example is the cross-resistance between pyrethroids and DDT. Both insecticide classes target the voltage-gated sodium channel, and the kdr mechanism confers resistance to both. uconn.edu Furthermore, metabolic resistance can also lead to cross-resistance between different insecticide classes. For instance, pyrethroid-resistant populations of the annual bluegrass weevil have shown reduced susceptibility to organophosphates (chlorpyrifos), spinosyns (spinosad), neonicotinoids (clothianidin), and oxadiazines (indoxacarb). ucanr.edu
This table provides examples of observed cross-resistance patterns in pyrethroid-resistant insects.
| Insecticide Class | Example Compound(s) | Cross-Resistance Observed in Pyrethroid-Resistant Populations |
| Pyrethroids | Deltamethrin, Cypermethrin, Bifenthrin | Yes |
| Organochlorines | DDT | Yes |
| Organophosphates | Chlorpyrifos, Malathion | Yes |
| Spinosyns | Spinosad | Yes |
| Neonicotinoids | Clothianidin | Yes |
| Oxadiazines | Indoxacarb | Yes |
Strategies for Resistance Management in Agricultural Systems
To preserve the effectiveness of gamma-cyhalothrin and other valuable insecticides, it is imperative to implement robust resistance management strategies. These strategies aim to minimize the selection pressure for resistance and maintain a susceptible pest population.
Implementation of Integrated Pest Management (IPM) Protocols
Integrated Pest Management (IPM) is a holistic approach that combines multiple pest control tactics to minimize reliance on chemical insecticides. ucanr.eduucdavis.edu Key components of an IPM program for managing gamma-cyhalothrin resistance include:
Monitoring and Scouting: Regular monitoring of pest populations to determine their density and the presence of resistance is fundamental. ucanr.edu Insecticide applications should only be made when pest populations reach an economic threshold, thereby reducing unnecessary selection pressure.
Cultural Controls: These are preventative measures that make the environment less favorable for pests. escholarship.orgstudyrocket.co.ukresearchgate.net Examples include crop rotation to disrupt pest life cycles, sanitation to remove pest breeding sites, and the use of resistant crop varieties. studyrocket.co.uk
Biological Control: This involves the conservation and augmentation of natural enemies, such as predators and parasitoids, to suppress pest populations. escholarship.orgstudyrocket.co.uk The use of selective insecticides that are less harmful to beneficial insects is a key aspect of integrating biological and chemical control.
Judicious Use of Insecticides: When insecticides are necessary, they should be used in a way that minimizes the risk of resistance. This includes using the recommended application rates, ensuring proper spray coverage, and targeting the most vulnerable life stage of the pest. ahdb.org.uk
Insecticide Rotation and Mixture Approaches Based on Mode of Action
A cornerstone of chemical-based resistance management is the strategic use of insecticides with different modes of action (MoA). The Insecticide Resistance Action Committee (IRAC) has classified insecticides into groups based on their MoA. arizona.edu
Insecticide Rotation: This strategy involves alternating the use of insecticides from different MoA groups. irac-online.orgstarbarproducts.comksu.edu For gamma-cyhalothrin, which belongs to IRAC Group 3A (sodium channel modulators), a rotation program would involve using insecticides from other groups, such as organophosphates (Group 1B), neonicotinoids (Group 4A), or diamides (Group 28), in subsequent applications or "windows". ksu.educroplife.org.au This prevents the continuous selection for resistance to a single MoA. It is crucial to rotate between different MoA groups, not just different chemical compounds within the same group. ksu.edu
Insecticide Mixtures: The use of insecticide mixtures, either as tank-mixes or pre-formulated products, can also be a valuable tool for resistance management. nih.govirac-online.orgirac-online.org The principle behind this approach is that the probability of an individual insect being resistant to two different modes of action simultaneously is much lower than resistance to a single mode of action. nih.gov For a mixture to be effective in managing resistance, the components should have different MoAs, there should be no cross-resistance between them, and both components should be effective against the target pest. irac-online.org However, the repeated use of the same mixture should be avoided as it can select for multiple resistance mechanisms. irac-online.org
The following table outlines a hypothetical insecticide rotation plan to manage resistance to gamma-cyhalothrin.
| Application Window | Insecticide Class (IRAC Group) | Example Active Ingredient |
| 1 | Pyrethroid (3A) | Gamma-cyhalothrin |
| 2 | Neonicotinoid (4A) | Imidacloprid |
| 3 | Diamide (28) | Chlorantraniliprole |
| 4 | Spinosyn (5) | Spinosad |
By implementing these integrated and strategic approaches, it is possible to slow the evolution of resistance to gamma-cyhalothrin and maintain its utility as an effective tool in agricultural pest management.
Monitoring Programs for Early Detection of Resistance Development
Effective insecticide resistance management (IRM) is critically dependent on monitoring programs designed for the early detection of resistance development. Current time information in Bogota, CO. For gamma-cyhalothrin, a potent pyrethroid insecticide, monitoring programs provide essential data that can inform and guide management strategies to prolong the efficacy of the compound. Current time information in Bogota, CO.nih.gov These programs act as an early warning system, identifying shifts in pest population susceptibility before widespread control failures occur. Current time information in Bogota, CO.
Monitoring programs can be broadly categorized as proactive or reactive. Current time information in Bogota, CO. Proactive monitoring aims to detect the initial signs of resistance by systematically testing field-collected pest populations, whereas reactive monitoring investigates the causes of reported control failures. Current time information in Bogota, CO. A robust monitoring program typically incorporates several key elements:
Establishing Baseline Susceptibility: Before the widespread use of an insecticide in a region, it is crucial to establish baseline susceptibility data for target pest populations. Current time information in Bogota, CO.nih.gov This involves collecting insects from various locations and measuring their initial sensitivity to gamma-cyhalothrin. This baseline serves as a reference point for all future monitoring, allowing researchers to detect statistically significant changes in susceptibility over time. nih.gov
Systematic Field Sampling: Regular and systematic collection of pest populations from diverse geographical areas and cropping systems is fundamental. The sample size must be large enough to detect resistance when it is still at a low frequency in the population. researchgate.net For instance, a sample of 298 individuals is needed to have a 95% probability of detecting resistance that is present at a 1% frequency. researchgate.net
Standardized Bioassay Methods: Consistency in testing methodology is vital for comparing data across different locations and time periods. eppo.int For pyrethroids like gamma-cyhalothrin, common methods include topical applications, diet bioassays, or glass-vial/bottle bioassays. nih.govpesticideresistance.org The CDC bottle bioassay, for example, exposes mosquitoes to a known concentration of an insecticide on the inner surface of a bottle and records mortality over a specific diagnostic time. pesticideresistance.orgcdc.gov
Molecular and Biochemical Assays: In addition to bioassays that measure the phenotypic response (i.e., mortality), molecular and biochemical techniques can identify the specific mechanisms of resistance. plos.orgnih.gov For pyrethroids, this often involves screening for target-site mutations, such as knockdown resistance (kdr) mutations in the voltage-gated sodium channel gene, or measuring the activity of metabolic enzymes like esterases and oxidases. cdc.govplos.orgnih.gov
Research Findings from Monitoring Programs
While specific public data for gamma-cyhalothrin is limited, extensive monitoring for the closely related pyrethroid, lambda-cyhalothrin, provides valuable insights applicable to gamma-cyhalothrin due to their similar modes of action. irac-online.org Studies on major agricultural pests and disease vectors have successfully used monitoring programs to detect and quantify resistance.
A study on the fall armyworm, Spodoptera frugiperda, developed a rapid diagnostic kit to monitor resistance to several insecticides, including lambda-cyhalothrin. nih.gov Researchers established a diagnostic dose of 1.64 µg/cm² for lambda-cyhalothrin, which is the dose expected to kill 90% (LD₉₀) of a susceptible population. nih.gov Monitoring of six different field populations revealed varying levels of resistance, with mortality rates at the diagnostic dose ranging from 55.7% to 78.8%. nih.gov Crucially, the study found a significant negative correlation (r = -0.871) between mortality in the bioassay and the likelihood of control failure in the field, validating the monitoring program as an effective predictive tool. nih.gov
Table 1: Lambda-Cyhalothrin Resistance in Field Populations of Spodoptera frugiperda
Results from a rapid diagnostic test showing mortality of different field populations of S. frugiperda after exposure to a diagnostic dose (1.64 µg/cm²) of lambda-cyhalothrin.
| Field Population | Mortality Rate (%) | Resistance Status |
|---|---|---|
| Susceptible Strain (SS) | 90.0% | Susceptible |
| Field Population 1 | 78.8% | Resistant |
| Field Population 2 | 72.5% | Resistant |
| Field Population 3 | 66.3% | Resistant |
| Field Population 4 | 60.0% | Resistant |
| Field Population 5 | 58.8% | Resistant |
| Field Population 6 | 55.7% | Resistant |
Data sourced from: Frontiers in Physiology. nih.gov
In the public health sector, extensive monitoring of Aedes aegypti, the primary vector for dengue, Zika, and chikungunya, has been conducted. A 2021 study in Colombia assessed the susceptibility of ten different Ae. aegypti populations to lambda-cyhalothrin. plos.orgnih.gov The results showed that all tested populations exhibited some level of resistance. plos.orgnih.gov The resistance ratio (RR₅₀), which compares the lethal concentration required to kill 50% of the field population to that of a susceptible laboratory strain, ranged from 7.03 (moderate resistance) to a high of 31.64. plos.orgnih.gov This surveillance provides critical information for public health officials to make informed decisions about vector control strategies. plos.org
Table 2: Lambda-Cyhalothrin Resistance Ratios in Aedes aegypti Populations in Colombia
Resistance Ratios (RR₅₀) of ten Colombian field populations of Ae. aegypti compared to a susceptible reference strain.
| City/Population | Resistance Ratio (RR₅₀) | Resistance Level |
|---|---|---|
| Bello | 7.03 | Moderate |
| Itagüí | 7.80 | Moderate |
| Moniquirá | 8.70 | Moderate |
| Puerto Bogotá | 9.10 | Moderate |
| Neiva | 10.13 | Moderate |
| Villavicencio | 12.21 | Moderate |
| Puerto Boyacá | 12.91 | Moderate |
| Cúcuta | 13.56 | Moderate |
| Honda | 20.89 | High |
| Acacías | 31.64 | High |
Data sourced from: PLOS Neglected Tropical Diseases. plos.orgnih.gov
These monitoring programs underscore the dynamic nature of insecticide resistance. By systematically tracking susceptibility to pyrethroids like gamma-cyhalothrin, it is possible to implement timely IRM strategies, such as rotating insecticides with different modes of action, to preserve the utility of these important pest control tools. irac-online.org
Advanced Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques for Trace Analysis
Chromatographic techniques offer the separation power required to isolate gamma-cyhalothrin (B44037) from complex matrices before detection. Coupling chromatography with mass spectrometry provides high sensitivity and specificity for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Residue and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of relatively volatile and thermally stable compounds like gamma-cyhalothrin. It is particularly valuable for identifying and quantifying gamma-cyhalothrin residues and its metabolites in environmental samples such as soil and water. scielo.brepa.govnih.govdergipark.org.tr
GC-MS systems typically employ a capillary column (e.g., DB5) for chromatographic separation, followed by detection using a mass spectrometer operating in electron ionization (EI) mode. scielo.br Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) values characteristic of gamma-cyhalothrin and its potential metabolites. epa.govdergipark.org.tr
Research has utilized GC-MS for the identification of gamma-cyhalothrin metabolites in biodegradation studies. For instance, in a study on the biodegradation of gamma-cyhalothrin by fungi, GC-MS was used to identify metabolites such as 2-(3-phenoxyphenyl) acetonitrile (B52724) and 3-phenoxybenzaldehyde. scielo.br Specific GC temperature programs and column specifications are optimized to achieve adequate separation and detection of the target analytes. scielo.brnih.gov
GC-MS/MS (tandem mass spectrometry) offers even greater selectivity and lower detection limits by employing multiple stages of mass analysis. This is particularly useful for complex food matrices where co-extractives can interfere with analysis. chemetrix.co.zaeurl-pesticides.eunih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile or more polar compounds, including some pyrethroid metabolites, and is well-suited for analyzing complex matrices that may not be directly amenable to GC. nih.goveurl-pesticides.eutandfonline.com LC-MS/MS provides high sensitivity, specificity, and robustness for the quantification of gamma-cyhalothrin residues in various sample types, including food commodities and animal matrices. eurl-pesticides.eunih.goveurl-pesticides.eutandfonline.comchemreg.neteurl-pesticides.eu
LC-MS/MS systems typically involve a liquid chromatograph coupled to a triple quadrupole mass spectrometer. Multiple Reaction Monitoring (MRM) mode is commonly employed in LC-MS/MS for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions characteristic of the target analyte. lacerta.delcms.cz
LC-MS/MS methods have been developed and validated for the determination of gamma-cyhalothrin (often included within the residue definition of lambda-cyhalothrin) in various matrices, including plant commodities (fruits, vegetables, cereals) and animal products (tissues, milk, eggs). eurl-pesticides.eunih.govtandfonline.comchemreg.neteurl-pesticides.eu These methods often achieve low limits of quantification (LOQs), such as 0.01 mg/kg in various matrices. eurl-pesticides.eunih.govchemreg.neteurl-pesticides.eu
Research findings highlight the successful application of LC-MS/MS for the analysis of gamma-cyhalothrin in matrices like cucumber, orange juice, wheat flour, sunflower seed oil, and infant formula, often in conjunction with sample preparation techniques like QuEChERS. eurl-pesticides.eueurl-pesticides.eu
Enantioselective Chromatography for Stereoisomer-Specific Quantification
Gamma-cyhalothrin is the insecticidally active SR enantiomer pair of lambda-cyhalothrin (B1674341). eurl-pesticides.eu Lambda-cyhalothrin is a mixture of RS and SR enantiomer pairs. eurl-pesticides.eu For accurate risk assessment and to understand the behavior of the more toxic gamma-cyhalothrin isomer, enantioselective analytical methods are necessary to differentiate and quantify individual stereoisomers. eurl-pesticides.eunih.govchemreg.neteurl-pesticides.euresearchgate.net
Enantioselective chromatography, particularly using chiral stationary phases, allows for the separation of stereoisomers. Chiral LC-MS/MS is a technique that combines the separation power of enantioselective liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. eurl-pesticides.eueurl-pesticides.euresearchgate.net
Procedures utilizing chiral LC-MS/MS have been developed for the enantioselective analysis of gamma- and lambda-cyhalothrin, enabling the separation and quantification of the SR isomer (gamma-cyhalothrin) from the RS isomer. eurl-pesticides.eueurl-pesticides.eu These methods are crucial because traditional separation techniques may not distinguish between the constituent isomers of lambda-cyhalothrin. eurl-pesticides.eu Enantioselective analysis has been successfully applied to various matrices, including cucumber, orange juice, wheat flour, sunflower seed oil, and infant formula. eurl-pesticides.eueurl-pesticides.eu
Research indicates that while some studies on lambda-cyhalothrin enantiomers show similar degradation rates, the distinct toxicity profiles of the isomers necessitate methods capable of discriminating between them for proper risk assessment. eurl-pesticides.euresearchgate.net
Sample Preparation and Extraction Protocols for Diverse Matrices
Effective sample preparation and extraction are critical steps in the analysis of gamma-cyhalothrin in diverse matrices, as they aim to isolate the analyte from interfering substances and concentrate it to detectable levels. The choice of protocol depends heavily on the matrix type.
Common extraction methods for pyrethroids like gamma-cyhalothrin include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). usda.govmdpi.com More modern and widely used techniques include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves acetonitrile extraction followed by partitioning and dispersive solid-phase extraction (d-SPE) cleanup. eurl-pesticides.euchemetrix.co.zanih.govnih.govchemreg.netnih.gov
QuEChERS-based methods have been validated for the analysis of gamma-cyhalothrin (and lambda-cyhalothrin) in a wide range of plant matrices, including high water content, high acid content, high oil content, and dry commodities. nih.govchemreg.net Modifications to the QuEChERS method, such as using different d-SPE sorbents (e.g., PSA, C18, GCB) or additional cleanup steps (e.g., Captiva EMR), are often employed to address matrix effects and improve extract purity depending on the sample type (e.g., spinach, walnut, cayenne pepper). eurl-pesticides.euchemetrix.co.za
For environmental matrices like water and soil, SPE is frequently used to concentrate the analytes from large volumes before chromatographic analysis. epa.govresearchgate.net Extraction from soil can also involve techniques like refluxing with acetonitrile. who.int For plant samples, homogenization with solvent mixtures (e.g., acetone (B3395972) and hexane (B92381) or acetonitrile) is a common initial step. who.intusda.govresearchgate.net Pre-wetting dry plant samples with water can improve extraction efficiency for some pesticides. usda.gov
Research findings demonstrate successful application of these methods, with reported recovery rates generally falling within acceptable ranges for pesticide residue analysis. epa.govtandfonline.comnih.govresearchgate.net For example, a method for lambda-cyhalothrin in water reported mean internal standard recovery of 70% with a standard deviation of ± 15, and extractability from cartridges was greater than 88%. epa.gov A QuEChERS-based GC-MS method for pesticides in spices reported average recoveries between 72-85% for synthetic pyrethroids like lambda-cyhalothrin. nih.gov
Data on recovery rates for gamma-cyhalothrin using QuEChERS and chiral LC-MS/MS in various matrices are available, showing satisfactory results at low fortification levels. eurl-pesticides.eueurl-pesticides.eu
Here is a summary of typical recovery data for pyrethroids (including lambda-cyhalothrin, which contains gamma-cyhalothrin) using various methods:
| Matrix Type | Method Used | Analyte(s) | Recovery Range (%) | Reference |
| Water | SPE + GC-MS (SIM) | Lambda-cyhalothrin (Internal Standard) | 70 ± 15 | epa.gov |
| Water | SPE + GC-MS (SIM) | Lambda-cyhalothrin (Fortified) | ~100 (mean) | epa.gov |
| Spice Samples | QuEChERS + GC-MS | Synthetic Pyrethroids (including Lambda-cyhalothrin) | 72-85 | nih.gov |
| Dairy Products | QuEChERS + UPLC-MS/MS | Lambda-cyhalothrin (spiked) | 89-110 | tandfonline.com |
| Cucumber, Orange Juice, Wheat Flour | QuEChERS + Chiral LC-MS/MS | Gamma-cyhalothrin (spiked at 0.01 mg/kg) | Satisfactory | eurl-pesticides.eueurl-pesticides.eu |
| Infant Formula | QuEChERS + Chiral LC-MS/MS | Gamma-cyhalothrin (spiked at 0.0036 mg/kg) | Satisfactory | eurl-pesticides.eueurl-pesticides.eu |
| Sunflower Seed Oil | QuOil + Chiral LC-MS/MS | Gamma-cyhalothrin (spiked) | Satisfactory | eurl-pesticides.eueurl-pesticides.eu |
| Water (10 ppb, 50 ppb) | LLE + GC/MSD (SIM) | >130 pesticides (most compounds) | 70.1-116.5, 70.7-114.0 | dergipark.org.tr |
Biosensors and Immunoassays for Rapid Detection and Quantification
While chromatographic methods offer high accuracy and sensitivity, they are often time-consuming and require specialized equipment and trained personnel. Biosensors and immunoassays provide alternative approaches for rapid, on-site, and cost-effective screening and quantification of pesticides like gamma-cyhalothrin. mdpi.commdpi.combiodragon.cn
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), utilize the specific binding affinity between antibodies and antigens (in this case, gamma-cyhalothrin or its metabolites) for detection. mdpi.commdpi.combiodragon.cnnih.gov These methods can be designed for rapid analysis, often yielding results within minutes. mdpi.com
Research has explored the development of immunoassays for pyrethroids, including those that may show cross-reactivity with cyhalothrin (B162358) isomers. mdpi.comnih.gov While some immunoassays target the parent compound, others focus on common metabolites like 3-phenoxybenzoic acid (3-PBA). mdpi.com
Biosensors integrate a biological recognition element (like an antibody or enzyme) with a transducer to produce a measurable signal upon analyte binding. Molecularly imprinted polymers (MIPs) have also been explored as recognition elements in sensors for pyrethroids like lambda-cyhalothrin, demonstrating selectivity and sensitivity in matrices like water. mdpi.comacs.org
Lateral Flow Immunoassays (LFIA) are particularly useful for rapid, qualitative or semi-quantitative screening in the field due to their portability and ease of use. mdpi.comnih.gov Studies have developed LFIA methods for the detection of pyrethroids, including those that may detect cyhalothrin. nih.gov
While biosensors and immunoassays offer advantages in terms of speed and portability, achieving high specificity and sensitivity for individual pyrethroid isomers like gamma-cyhalothrin can be challenging due to structural similarities with other pyrethroids. nih.gov However, ongoing research aims to develop more specific recognition elements for these methods.
Regulatory Science and Environmental Risk Assessment Methodologies
Methodological Frameworks for Ecological Risk Assessment
Ecological risk assessment for pesticides like gamma-cyhalothrin (B44037) typically follows structured frameworks to evaluate potential harm to ecosystems. These frameworks involve problem formulation, exposure assessment, effects assessment, and risk characterization. The process aims to determine the likelihood of adverse ecological effects occurring as a result of exposure to the pesticide. For gamma-cyhalothrin, risk assessments have been conducted to evaluate potential risks to non-target species, including aquatic and terrestrial invertebrates, fish, birds, and terrestrial plants regulations.gov.
Assessments for lambda-cyhalothrin (B1674341) and gamma-cyhalothrin have indicated risk concerns for freshwater and estuarine/marine organisms, as well as organisms living in the benthos regulations.gov. Uncertainty has been noted regarding the potential for acute and chronic adverse aquatic effects to both listed and non-listed species, particularly for benthic aquatic invertebrates via sediment exposure, aquatic invertebrates via acute and chronic water column exposures, fish via chronic exposures, and aquatic vascular plants regulations.gov. There is also uncertainty regarding potential adverse effects from acute exposures to listed and non-listed passerine birds and terrestrial plants regulations.gov.
Refinement of Exposure Assessment Models for Environmental Compartments
Exposure assessment models are crucial for predicting the concentration of gamma-cyhalothrin in different environmental compartments such as soil, water, and sediment. Refinements to these models are necessary to improve the accuracy of predicted environmental concentrations (PECs). Factors influencing exposure include application rates, method of application, environmental fate properties (like degradation and adsorption), and hydrological and meteorological conditions herts.ac.ukwho.intnih.gov.
Gamma-cyhalothrin has low aqueous solubility and high soil binding affinity, which limits its leaching to groundwater herts.ac.ukregulations.gov. It is strongly adsorbed to soil and sediments herts.ac.ukwho.int. However, the potential for particle-bound transport is considered medium to high herts.ac.ukherts.ac.uk. Surface water concentrations can arise from direct application, spray drift, or runoff from treated areas regulations.gov.
For instance, in the case of residential uses, exposure assessments consider application rates for lawns, ornamental shrubs, trees, vines, and flower beds regulations.gov. Agricultural use scenarios also involve specific application rates that are used in exposure models regulations.gov.
Evaluation of Environmental Transformation Products in Risk Assessment
The assessment of environmental risk must include the evaluation of transformation products that gamma-cyhalothrin may form in the environment. These products can have different persistence, mobility, and toxicity compared to the parent compound.
Gamma-cyhalothrin degrades in the environment through processes like ester hydrolysis and oxidation who.int. Major degradation processes for synthetic pyrethroids in soil and plants include ester hydrolysis and oxidation at various sites on the molecule who.int. Known environmental transformation products of gamma-cyhalothrin include 3-phenoxybenzoic acid nih.govnih.gov. Other potential degradation products mentioned in the context of cyhalothrin (B162358) and lambda-cyhalothrin include 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid and the amide derivative of cyhalothrin who.int. In soil, degradation primarily occurs through hydroxylation followed by cleavage of the ester linkage, yielding two main degradation products that are further degraded to carbon dioxide who.int.
The persistence of gamma-cyhalothrin and its transformation products in anaerobic soil and aquatic environments is an area of uncertainty regulations.gov. While moderately persistent in aerobic environments, they appear more persistent under anaerobic conditions regulations.gov.
Challenges in Generalizing Ecotoxicological Data Across Species and Ecosystems
Generalizing ecotoxicological data for gamma-cyhalothrin across a wide range of species and diverse ecosystems presents significant challenges. Laboratory toxicity tests provide valuable data on the sensitivity of individual species, but extrapolating these findings to complex natural environments is difficult.
Gamma-cyhalothrin is highly toxic to fish, aquatic invertebrates, and terrestrial invertebrates, including honeybees herts.ac.ukregulations.gov. Laboratory tests have shown high toxicity to fish and aquatic invertebrates, with low LC50 values who.int. For instance, the 96-h LC50 values for fish range between 0.2 and 1.3 µ g/litre , and 48-h LC50 values for aquatic invertebrates range between 0.008 and 0.4 µ g/litre under laboratory conditions who.int. The most sensitive species in laboratory tests with gamma-cyhalothrin was Chaoborus obscuripes, with a 96 h EC50 of 3.8 ng/l nih.govwur.nl.
However, the bioavailability of gamma-cyhalothrin in natural environments can be influenced by factors like adsorption to sediment and organic matter, which may reduce exposure to aquatic organisms nih.gov. Studies using outdoor microcosms or mesocosms can provide more environmentally relevant data by incorporating multi-species interactions and natural environmental conditions nih.govresearchgate.net. For example, a model ecosystem test with gamma-cyhalothrin showed a community-level no observed effect concentration (NOECcommunity) of 5 ng/L researchgate.net.
Bridging data between different pyrethroids, including lambda-cyhalothrin and gamma-cyhalothrin, is sometimes considered due to their similar modes of action and toxicity profiles, but species-specific sensitivities and environmental conditions can lead to variations in responses researchgate.netepa.gov.
Data Requirements for Comprehensive Environmental Fate and Effects Studies
Comprehensive environmental fate and effects studies require specific data to support robust risk assessments. These data include information on the compound's physical and chemical properties, degradation rates in various matrices (soil, water, sediment), mobility, and toxicity to a range of non-target organisms.
Key data requirements include aerobic and anaerobic metabolism studies in soil and aquatic environments, photolysis in water, hydrolysis, and adsorption/desorption to soil and sediment regulations.govwho.int. Ecotoxicity data for various taxa, such as fish, aquatic invertebrates (including benthic species), terrestrial invertebrates (like bees and earthworms), birds, and terrestrial plants, are also essential herts.ac.ukregulations.govepa.gov. Studies evaluating both acute and chronic effects are necessary regulations.gov.
Policy Implications and Future Research Directives for Sustainable Use
The findings from regulatory science and environmental risk assessments for gamma-cyhalothrin have significant policy implications for its sustainable use. Regulatory decisions regarding registration, approved uses, application rates, and mitigation measures are informed by these assessments.
Given the high toxicity of gamma-cyhalothrin to aquatic organisms and pollinators, policies often include restrictions on application methods, buffer zones near water bodies, and precautions to protect bees herts.ac.ukepa.govpublications.gc.ca. The need for additional data on environmental fate, particularly under anaerobic conditions and in aquatic systems, and on pollinator toxicity highlights areas for future research regulations.govregulations.govepa.gov.
Future research directives should focus on addressing these data gaps to refine exposure and effects assessments. This includes conducting studies under relevant environmental conditions, investigating the toxicity of transformation products, and developing better models for predicting exposure and effects in complex ecosystems. The potential for co-application with synergists like piperonyl butoxide (PBO) and its impact on the toxicity to non-target aquatic species is another area requiring further data regulations.gov. Policies may also need to consider the potential for resistance development in target pests, which can influence application patterns and environmental loading herts.ac.uk.
Q & A
What experimental methodologies are recommended for quantifying gamma-cyhalothrin residues in environmental samples?
Basic Question:
Focus: Standard protocols for residue analysis.
Methodological Answer:
Gamma-cyhalothrin quantification typically employs chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/fluorescence detectors. Sample preparation involves extraction using acetonitrile or ethyl acetate, followed by cleanup with dispersive solid-phase extraction (d-SPE) agents like C18 or primary secondary amine (PSA) to remove interferents . Calibration curves must account for matrix effects, and recovery rates (70–120%) should validate method accuracy per OECD guidelines .
Advanced Question:
Focus: Addressing matrix complexity in soil and water samples.
Methodological Answer:
For heterogeneous matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction paired with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) enhances sensitivity and specificity. Isotope dilution using deuterated gamma-cyhalothrin as an internal standard minimizes matrix-induced ion suppression. Researchers should conduct spike-and-recovery experiments across varying pH and organic matter levels to assess method robustness .
How can researchers resolve contradictions in gamma-cyhalothrin toxicity data across studies?
Basic Question:
Focus: Identifying common sources of variability.
Methodological Answer:
Discrepancies often arise from differences in test organisms (e.g., Daphnia magna vs. Apis mellifera), exposure durations, or environmental conditions (pH, temperature). To harmonize data, apply OECD Test Guidelines No. 213 (honeybees) or No. 236 (daphnia) and report lethal concentration (LC50) values with 95% confidence intervals. Cross-validate results using positive controls (e.g., imidacloprid for comparative neurotoxicity) .
Advanced Question:
Focus: Mechanistic explanations for divergent sublethal effects.
Methodological Answer:
Employ transcriptomic profiling (RNA-seq) to identify differential gene expression in non-target species under sublethal exposure. Pair with in vitro acetylcholinesterase inhibition assays to disentangle metabolic vs. neurotoxic pathways. Meta-analyses using tools like RevMan or Comprehensive Meta-Analysis (CMA) can quantify heterogeneity (I² statistic) and identify moderators (e.g., temperature, UV exposure) .
What advanced models predict gamma-cyhalothrin persistence in agricultural ecosystems?
Basic Question:
Focus: Degradation kinetics under controlled conditions.
Methodological Answer:
First-order decay models estimate half-life (DT50) using laboratory soil microcosms under standardized OECD 307 conditions. Parameters include soil organic carbon (SOC), moisture, and microbial activity. Data should be validated with field studies using lysimeter systems to account for leaching and volatilization .
Advanced Question:
Focus: Integrating spatial and temporal variability in field conditions.
Methodological Answer:
Agent-based models (ABMs) or geographic information systems (GIS) coupled with fugacity models simulate fate across heterogeneous landscapes. Calibrate models using Monte Carlo simulations to incorporate uncertainty in parameters like rainfall patterns or soil pH. Validate predictions with long-term monitoring data from mesocosm experiments .
How should researchers design studies to assess gamma-cyhalothrin resistance in pest populations?
Basic Question:
Focus: Baseline susceptibility assays.
Methodological Answer:
Conduct dose-response bioassays on field-collected insects (e.g., Helicoverpa armigera) using WHO protocols. Calculate resistance ratios (RR) by comparing LC50 values to susceptible reference strains. Document synergist effects (e.g., piperonyl butoxide) to identify metabolic resistance mechanisms .
Advanced Question:
Focus: Genomic basis of resistance evolution.
Methodological Answer:
Use whole-genome sequencing of resistant vs. susceptible strains to identify single-nucleotide polymorphisms (SNPs) in target genes (e.g., voltage-gated sodium channel VGSC). Validate candidate mutations via CRISPR-Cas9 knock-in/knock-out in model organisms (e.g., Drosophila melanogaster). Pair with RNA interference (RNAi) to confirm gene function .
What strategies ensure reproducibility in gamma-cyhalothrin ecotoxicology studies?
Basic Question:
Focus: Standardizing experimental protocols.
Methodological Answer:
Adhere to OECD Test Guidelines and report all metadata (e.g., temperature, humidity, light cycles) using ISA-Tab format . Share raw data (e.g., mortality counts, enzyme activity measurements) in repositories like Zenodo or Figshare with DOI assignments .
Advanced Question:
Focus: Addressing batch effects in multi-lab studies.
Methodological Answer:
Implement interlaboratory ring tests with blinded samples to quantify reproducibility. Use linear mixed-effects models to partition variance into lab, technician, and instrumental components. Publish detailed SOPs with video demonstrations to minimize protocol drift .
Tables for Quick Reference
| Parameter | Recommended Method | Key Reference |
|---|---|---|
| Residue Extraction | QuEChERS + d-SPE | |
| Toxicity Testing | OECD 213/236 | |
| Resistance Genotyping | Whole-genome sequencing + CRISPR | |
| Data Repositories | Zenodo, Figshare |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
